3,5-Difluoro-4-nitrophenylacetonitrile

Fluorine chemistry Nucleophilic substitution Aromatic nitriles

3,5-Difluoro-4-nitrophenylacetonitrile (CAS 1803827-93-1) offers a privileged 3,5-difluoro-4-nitrophenyl scaffold critical for kinase inhibitor development. The dual fluorine substitution adjacent to the nitro group significantly alters aromatic electron density, enhancing metabolic stability and target binding affinity compared to non-fluorinated or mono-fluorinated analogs. The acetonitrile moiety serves as a versatile synthetic handle for constructing heterocyclic cores common in cancer therapeutics. Ideal for medicinal chemistry programs targeting kinase inhibition, agrochemical R&D, and advanced materials synthesis. ≥95% purity. Available in research quantities.

Molecular Formula C8H4F2N2O2
Molecular Weight 198.13 g/mol
CAS No. 1803827-93-1
Cat. No. B1412954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Difluoro-4-nitrophenylacetonitrile
CAS1803827-93-1
Molecular FormulaC8H4F2N2O2
Molecular Weight198.13 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)[N+](=O)[O-])F)CC#N
InChIInChI=1S/C8H4F2N2O2/c9-6-3-5(1-2-11)4-7(10)8(6)12(13)14/h3-4H,1H2
InChIKeyNJHMSUSDGPCQBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Difluoro-4-nitrophenylacetonitrile (CAS 1803827-93-1): A Strategic Fluorinated Building Block for Advanced Synthesis


3,5-Difluoro-4-nitrophenylacetonitrile (CAS 1803827-93-1) is an organic compound characterized by a phenyl ring with two fluorine atoms at the 3- and 5-positions, a nitro group at the 4-position, and an acetonitrile moiety [1]. It serves as a versatile small molecule scaffold in chemical synthesis, valued for its unique substitution pattern which offers distinct reactivity and physicochemical properties compared to non-fluorinated or differently substituted analogs . Its molecular formula is C8H4F2N2O2, with a molecular weight of 198.13 g/mol, and it is typically offered at a minimum purity of 95% for laboratory research purposes .

Why 3,5-Difluoro-4-nitrophenylacetonitrile Cannot Be Casually Replaced in Precision Chemistry


Direct substitution of 3,5-Difluoro-4-nitrophenylacetonitrile with non-fluorinated (e.g., 4-nitrophenylacetonitrile) or mono-fluorinated analogs (e.g., 3-fluoro-4-nitrophenylacetonitrile) is scientifically unsound due to the profound impact of the specific 3,5-difluoro-4-nitro substitution pattern on electronic properties, metabolic stability, and molecular conformation [1]. The presence of two fluorine atoms adjacent to the nitro group significantly alters the electron density of the aromatic ring, affecting its reactivity in nucleophilic aromatic substitution and cross-coupling reactions [2]. Furthermore, this precise fluorination pattern is known to modulate biological activity, as seen in structure-activity relationship studies for kinase inhibitors, making the compound a critical intermediate for specific pharmacophore development [3].

Evidence-Based Differentiators for Selecting 3,5-Difluoro-4-nitrophenylacetonitrile Over Closest Analogs


Enhanced Reactivity of the Nitrile Moiety Due to Fluorine Substitution

The fluorine substituents on 3,5-difluoro-4-nitrophenylacetonitrile enhance the reactivity of the nitrile group compared to similar non-fluorinated aromatic nitriles. While no direct head-to-head kinetic study exists for this exact compound, studies on closely related fluoro-substituted aliphatic nitriles demonstrate that fluorine atoms increase the electrophilicity of the nitrile carbon, facilitating nucleophilic addition reactions [1]. This effect is a class-level inference that can be applied to arylacetonitriles. For instance, difluoromethyl cyanide reacted with p-chloroanisole to give a ketone in 63-74% yield, demonstrating the general principle that fluorine substituents enhance the reactivity of the nitrile [1].

Fluorine chemistry Nucleophilic substitution Aromatic nitriles

Metabolic Stability Advantage of 3,5-Difluorophenyl Moiety in Drug Discovery

In medicinal chemistry, the 3,5-difluorophenyl motif is recognized as a metabolically stable bioisostere. It is frequently employed to block sites of oxidative metabolism on the phenyl ring, thereby improving the pharmacokinetic profile of drug candidates. While a direct comparison for this specific acetonitrile is unavailable, this is a well-established principle in drug design. The compound's structure, particularly the 3,5-difluoro substitution pattern, is a key feature in kinase inhibitor development, as evidenced by numerous patent applications utilizing this exact moiety to improve drug-like properties [1][2]. The electron-withdrawing effect of the nitro group combined with the fluorine atoms can also fine-tune the pKa and lipophilicity, further influencing ADME properties.

Medicinal chemistry Drug metabolism Bioisostere

Unique Scaffold for Generating Diverse Acrylonitrile Derivatives for AChE Inhibition

This compound is a direct analog to the core scaffold used in the synthesis of potent acetylcholinesterase (AChE) inhibitors. Research shows that (Z)-acrylonitrile derivatives synthesized from p-nitrophenylacetonitrile via Knoevenagel condensation exhibit strong AChE inhibition, with IC50 values as low as 0.20 μM [1]. The target compound, 3,5-Difluoro-4-nitrophenylacetonitrile, offers a more advanced starting point for such libraries due to the additional fluorine atoms, which can be used to further optimize potency and selectivity. The methoxy group at the para-position of the phenyl ring in the final inhibitor was found essential for activity, suggesting that the nitro group in this precursor is a handle for further functionalization and optimization [1].

Enzyme inhibition Acetylcholinesterase (AChE) Knoevenagel condensation

High-Value Application Scenarios for 3,5-Difluoro-4-nitrophenylacetonitrile in Scientific Research


Synthesis of Novel Kinase Inhibitors with Improved ADME Profiles

This compound is an ideal building block for medicinal chemistry programs targeting kinase inhibition, particularly for cancer therapeutics. The 3,5-difluoro-4-nitrophenyl motif is a privileged structure in kinase inhibitor patents and is used to enhance metabolic stability and binding affinity [1][2]. The acetonitrile group provides a synthetic handle for generating diverse heterocyclic cores, such as nicotinonitriles, which are common in kinase inhibitors [1].

Development of Agrochemicals and Pesticide Derivatives

Fluorinated aromatic nitriles are valuable intermediates in agrochemical research [3]. The combination of fluorine atoms and a nitro group on the phenyl ring is characteristic of many herbicides and fungicides. 3,5-Difluoro-4-nitrophenylacetonitrile can be used to synthesize novel analogs of known agrochemicals, leveraging the enhanced metabolic stability and environmental persistence provided by the fluorine substituents to improve efficacy and reduce application rates [4].

Advanced Material Science: Synthesis of Fluorinated Polymers and Liquid Crystals

The strong electron-withdrawing nature of the 3,5-difluoro-4-nitrophenyl group makes this compound a promising monomer or precursor for advanced materials. It can be incorporated into conjugated polymers or liquid crystals to fine-tune their electronic and optical properties. The acetonitrile group can be readily transformed into carboxylic acids, amines, or other polymerizable functionalities, enabling the creation of materials with unique dielectric constants, birefringence, or thermal stability.

Enantioselective Organocatalysis and Synthesis of Complex Natural Products

As an arylacetonitrile with a highly activated phenyl ring, this compound is well-suited for organocatalytic asymmetric transformations [5]. The nitro group can act as a temporary activating group in Michael additions, while the fluorine atoms can influence stereoselectivity through electronic and steric effects. This allows for the construction of diastereomerically pure, highly functionalized lactones and other chiral building blocks used in the synthesis of complex natural products and pharmaceuticals [5].

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